molecular formula C13H9FN4O3 B11564089 N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11564089
M. Wt: 288.23 g/mol
InChI Key: OQXRIVQSJKUIBW-LZYBPNLTSA-N
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Description

N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a fluoro-nitrophenyl group and a pyridine ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with 2-fluoro-5-nitrobenzaldehyde. The reaction is carried out in an ethanol solvent with a few drops of concentrated hydrochloric acid as a catalyst. The mixture is refluxed for about 3 hours, and upon cooling, the solid product is filtered, washed with water, and dried .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with biological molecules. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active sites. Additionally, the presence of the nitro and fluoro groups can enhance its binding affinity to specific molecular targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of both fluoro and nitro groups, which enhance its reactivity and binding properties. This makes it a valuable compound for various chemical and biological applications.

Properties

Molecular Formula

C13H9FN4O3

Molecular Weight

288.23 g/mol

IUPAC Name

N-[(E)-(2-fluoro-5-nitrophenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H9FN4O3/c14-12-2-1-11(18(20)21)7-10(12)8-16-17-13(19)9-3-5-15-6-4-9/h1-8H,(H,17,19)/b16-8+

InChI Key

OQXRIVQSJKUIBW-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=CC=NC=C2)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=CC=NC=C2)F

Origin of Product

United States

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